N-(2-Acetyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(2-Acetyl-1-benzofuran-3-yl)acetamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Acetyl-1-benzofuran-3-yl)acetamide can be synthesized through a Claisen–Schmidt-type condensation reaction. This involves the reaction of 2-acetylbenzofuran with acetamide under specific conditions to yield the desired product. The reaction typically requires a basic or neutral environment and can achieve a yield of around 75% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Acetyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2-Acetyl-1-benzofuran-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives have shown potential as antioxidants, anti-HIV agents, and antifungal compounds.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of N-(2-Acetyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
- N-(2-Benzoyl-1-benzofuran-3-yl)acetamide
- 2-Acetylbenzofuran
- 3-Acetyl-2-benzofuranone
Comparison: N-(2-Acetyl-1-benzofuran-3-yl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Compared to its analogs, it may offer distinct advantages in terms of stability, solubility, and efficacy in various applications .
Properties
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)12-11(13-8(2)15)9-5-3-4-6-10(9)16-12/h3-6H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEXUVWFSJOVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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